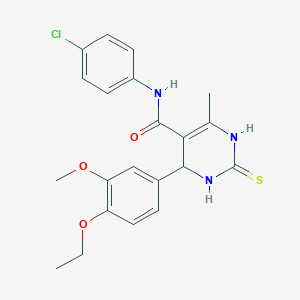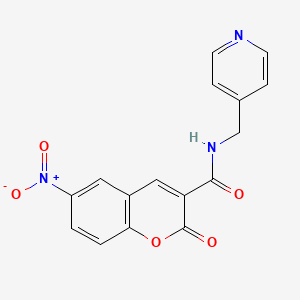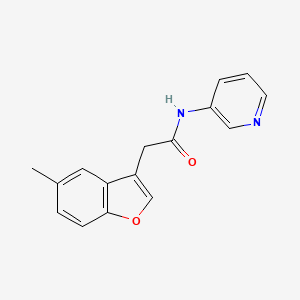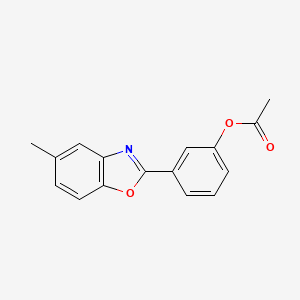![molecular formula C12H17IN2O3S B4191596 1-[(3-iodo-4-methoxyphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B4191596.png)
1-[(3-iodo-4-methoxyphenyl)sulfonyl]-4-methylpiperazine
Vue d'ensemble
Description
1-[(3-iodo-4-methoxyphenyl)sulfonyl]-4-methylpiperazine, also known as PMSF, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of serine proteases and has been extensively studied for its mechanism of action and physiological effects.
Mécanisme D'action
1-[(3-iodo-4-methoxyphenyl)sulfonyl]-4-methylpiperazine inhibits serine proteases by covalently modifying the active site serine residue. The sulfonyl group of 1-[(3-iodo-4-methoxyphenyl)sulfonyl]-4-methylpiperazine reacts with the hydroxyl group of the serine residue, forming a stable covalent bond. This modification blocks the catalytic activity of the protease, leading to its inhibition.
Biochemical and Physiological Effects:
1-[(3-iodo-4-methoxyphenyl)sulfonyl]-4-methylpiperazine has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of proteases in cell lysates, leading to the isolation of intact proteins and peptides. 1-[(3-iodo-4-methoxyphenyl)sulfonyl]-4-methylpiperazine has also been shown to inhibit the activity of proteases in blood, leading to the prevention of blood clotting. In addition, 1-[(3-iodo-4-methoxyphenyl)sulfonyl]-4-methylpiperazine has been shown to inhibit the activity of proteases in the pancreas, leading to the prevention of pancreatic damage.
Avantages Et Limitations Des Expériences En Laboratoire
1-[(3-iodo-4-methoxyphenyl)sulfonyl]-4-methylpiperazine has several advantages for lab experiments. It is a potent and specific inhibitor of serine proteases, making it an ideal tool for the study of protease function. 1-[(3-iodo-4-methoxyphenyl)sulfonyl]-4-methylpiperazine is also stable and easy to use, making it a popular choice for protease inhibition experiments. However, 1-[(3-iodo-4-methoxyphenyl)sulfonyl]-4-methylpiperazine has some limitations. It is not effective against all proteases, and its inhibitory activity can be affected by pH and temperature. In addition, 1-[(3-iodo-4-methoxyphenyl)sulfonyl]-4-methylpiperazine can react with other amino acid residues in proteins, leading to non-specific effects.
Orientations Futures
There are several future directions for the study of 1-[(3-iodo-4-methoxyphenyl)sulfonyl]-4-methylpiperazine. One area of research is the development of new and more potent serine protease inhibitors. Another area of research is the study of the physiological effects of 1-[(3-iodo-4-methoxyphenyl)sulfonyl]-4-methylpiperazine in different tissues and cell types. Finally, the use of 1-[(3-iodo-4-methoxyphenyl)sulfonyl]-4-methylpiperazine in drug discovery and development is an area of active research, as it has been shown to have potential therapeutic applications in the treatment of various diseases.
Conclusion:
In conclusion, 1-[(3-iodo-4-methoxyphenyl)sulfonyl]-4-methylpiperazine, or 1-[(3-iodo-4-methoxyphenyl)sulfonyl]-4-methylpiperazine, is a potent and specific inhibitor of serine proteases. It has been extensively used in scientific research for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. There are several future directions for the study of 1-[(3-iodo-4-methoxyphenyl)sulfonyl]-4-methylpiperazine, including the development of new inhibitors and the study of its therapeutic potential.
Applications De Recherche Scientifique
1-[(3-iodo-4-methoxyphenyl)sulfonyl]-4-methylpiperazine has been extensively used in scientific research as a serine protease inhibitor. It is commonly used to inhibit proteases such as trypsin, chymotrypsin, and thrombin. 1-[(3-iodo-4-methoxyphenyl)sulfonyl]-4-methylpiperazine is also used to inhibit the activity of proteases in cell lysates, which is essential for the isolation of intact proteins and peptides. It has been used in a wide range of research areas, including biochemistry, molecular biology, and pharmacology.
Propriétés
IUPAC Name |
1-(3-iodo-4-methoxyphenyl)sulfonyl-4-methylpiperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17IN2O3S/c1-14-5-7-15(8-6-14)19(16,17)10-3-4-12(18-2)11(13)9-10/h3-4,9H,5-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQGDYMPFYDXSIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)OC)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17IN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3-Iodo-4-methoxyphenyl)sulfonyl]-4-methylpiperazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(2-chloro-6-fluorobenzyl)thio]-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide](/img/structure/B4191527.png)


![N-(2-{2-[(cyclohexylcarbonyl)amino]ethyl}-1-methyl-1H-benzimidazol-5-yl)-3-nitrobenzamide](/img/structure/B4191531.png)
![N-(4-methoxyphenyl)-2-[(1-phenylethyl)amino]-2-thioxoacetamide](/img/structure/B4191532.png)
![methyl 1-butyl-4-[(2-methoxybenzoyl)amino]-2-methyl-5-oxo-4-(trifluoromethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B4191547.png)
![1-benzyl-4-({1-[(3-chloro-4-methoxyphenyl)sulfonyl]-3-piperidinyl}carbonyl)piperazine](/img/structure/B4191557.png)
![4-chloro-N-[1-(5-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)ethyl]benzamide](/img/structure/B4191569.png)


![N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-[3-(methylthio)phenyl]alaninamide](/img/structure/B4191597.png)
![N-[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-5-(2-furyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4191599.png)
![3-(2-chlorophenyl)-5-[(4-nitrobenzyl)thio]-4-phenyl-4H-1,2,4-triazole](/img/structure/B4191605.png)
![1-{1-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-7-ethyl-1H-indol-3-yl}ethanone](/img/structure/B4191609.png)